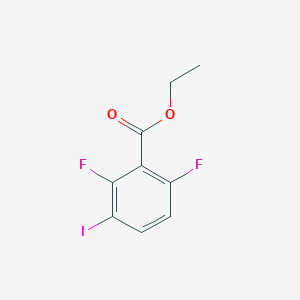

Ethyl 2,6-difluoro-3-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Basicity Gradient-Driven Migration of Iodine

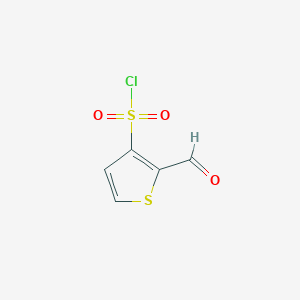

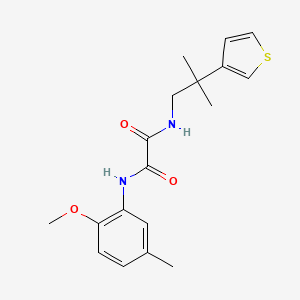

Ethyl 2,6-difluoro-3-iodobenzoate has been studied for its role in the basicity gradient-driven migration of iodine, demonstrating regioflexibility in the substitution of fluoroarenes. This process involves direct deprotonation with alkyllithium or lithium dialkylamide as reagents, followed by subsequent carboxylation, which affords acids including 2,6-difluoro-3-iodobenzoic acid among others. This mechanism highlights the compound's utility in synthesizing diverse iodofluoroarenes and acids through controlled deprotonation and iodine migration steps (Rausis & Schlosser, 2002).

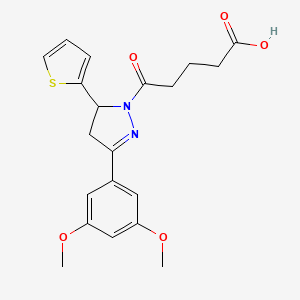

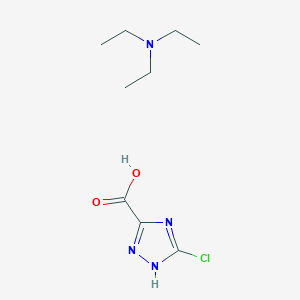

Synthesis and Spectroanalysis of Oxadiazolines

The compound also plays a critical role in the synthesis of oxadiazolines compounds, showcasing its versatility in chemical reactions. Ethyl 3-iodobenzoate reacts with various aldehydes to produce corresponding hydrazones, which are then cyclodehydrated to afford 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines. The structures of these products are confirmed through IR spectroscopy, indicating the compound's importance in the synthesis and analysis of novel oxadiazoline derivatives (Jun, 2011).

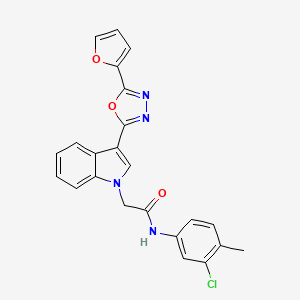

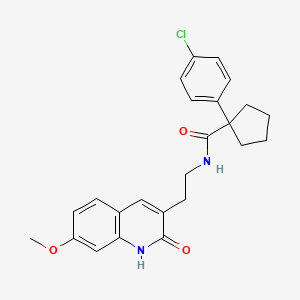

Photochemically Induced Aryl Azide Rearrangement

In another study, this compound is used in the photochemically induced rearrangement of aryl azides. The process results in the regioselective formation of unique azaspiro compounds via a ketenimine intermediate, which undergoes photochemical electrocyclization followed by rearrangement. This study exemplifies the compound's utility in exploring photochemical reactions and identifying novel rearrangement products through NMR spectroscopic techniques (Andersson et al., 2017).

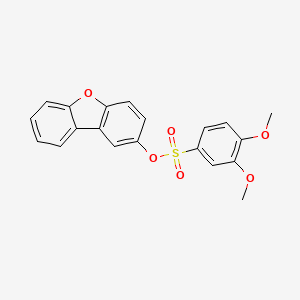

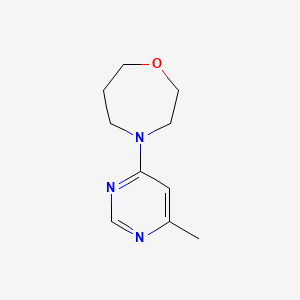

Oxidation Reactions with Hypervalent Iodine

Furthermore, esters of 2-iodoxybenzoic acid, derived from the oxidation of 2-iodobenzoate esters, demonstrate the compound's potential as an oxidizing agent. These hypervalent iodine compounds, with a pseudobenziodoxole structure, can oxidize alcohols to aldehydes, ketones, or carboxylic compounds, showcasing the compound's applicability in developing new oxidation methodologies (Zhdankin et al., 2005).

Properties

IUPAC Name |

ethyl 2,6-difluoro-3-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMWGNIGTCWESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)

![[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2613315.png)